molecular formula C10H22Cl2N2 B3095777 [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269053-09-9

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No.: B3095777
CAS No.: 1269053-09-9
M. Wt: 241.20
InChI Key: OICYPCDWUKQPPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclopentylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine hydrochloride
  • [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine sulfate
  • [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine nitrate

Uniqueness

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(1-cyclopentylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-7-9-5-6-12(8-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICYPCDWUKQPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 6
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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